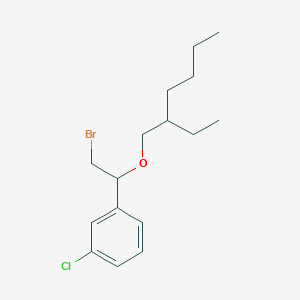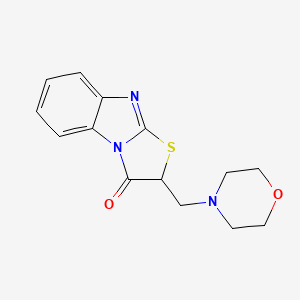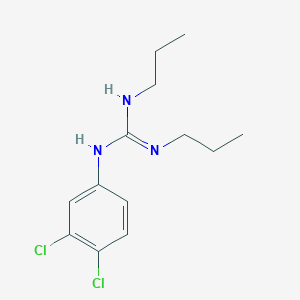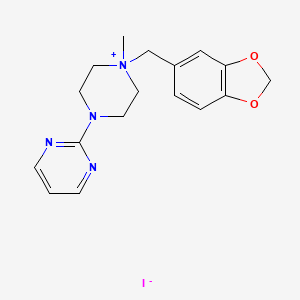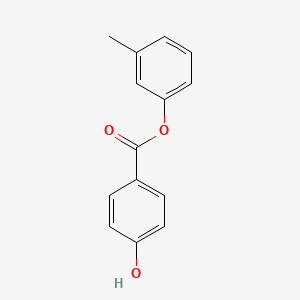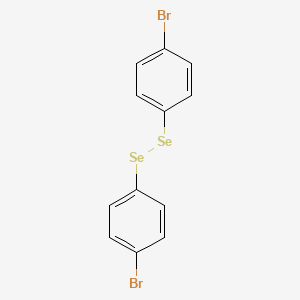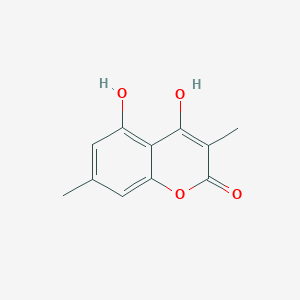
4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyran derivatives, specifically a type of coumarin. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This compound is characterized by its two hydroxyl groups at positions 4 and 5, and two methyl groups at positions 3 and 7 on the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,7-dimethyl-4-hydroxycoumarin with a suitable oxidizing agent can yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, perfumes, and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity, allowing it to act as an antioxidant by scavenging free radicals. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Its interaction with DNA and proteins also contributes to its anticancer properties by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxycoumarin: Similar structure but with methoxy groups instead of hydroxyl groups.
4,7-Dihydroxycoumarin: Lacks the methyl groups present in 4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one.
3,4-Dihydrocoumarin: A reduced form of coumarin with different biological activities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups enhances its reactivity and potential for various applications in research and industry.
Properties
CAS No. |
23664-27-9 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4,5-dihydroxy-3,7-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-11(14)6(2)10(9)13/h3-4,12-13H,1-2H3 |
InChI Key |
OHSXXZQFOGIIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=O)C(=C2O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


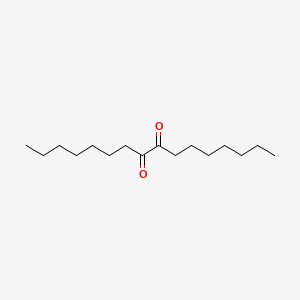
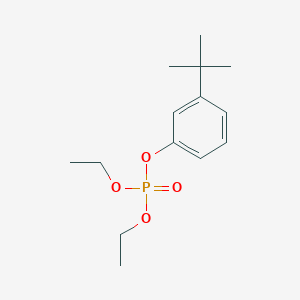
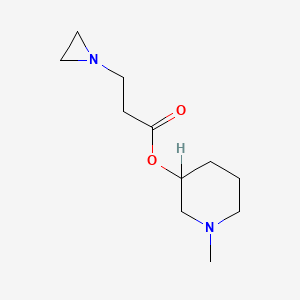

![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)
